![molecular formula C20H26FNO4 B1522429 Acide 2-(1'-(tert-butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indène-1,4'-pipéridine]-3-yl)acétique CAS No. 1160247-55-1](/img/structure/B1522429.png)
Acide 2-(1'-(tert-butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indène-1,4'-pipéridine]-3-yl)acétique
Vue d'ensemble
Description
2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid is a useful research compound. Its molecular formula is C20H26FNO4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protéomique
En protéomique, ce composé pourrait être utilisé comme un lieur ou une étiquette pour modifier les protéines ou les peptides. Le groupe tert-butoxycarbonyl (Boc) est couramment utilisé dans la synthèse peptidique pour la protection des amines, et sa présence dans ce composé suggère une utilité dans la synthèse de peptides complexes à des fins thérapeutiques ou analytiques .
Dégradation ciblée des protéines
Les caractéristiques structurelles de ce composé suggèrent son utilisation dans le développement de chimères de ciblage de la protéolyse (PROTAC). Les PROTAC sont des molécules bifonctionnelles qui recrutent une ligase E3 de l'ubiquitine vers une protéine cible, ce qui conduit à sa dégradation. La partie spiro-pipéridine pourrait servir de lieur semi-flexible dans les molécules PROTAC .
Chimie organique synthétique
En tant que bloc de construction, ce composé pourrait être utilisé dans la synthèse de molécules organiques complexes. La présence de plusieurs groupes fonctionnels permet une variété de transformations chimiques, ce qui en fait un réactif polyvalent pour la construction d'architectures moléculaires diverses.
Chaque domaine d'application tire parti des caractéristiques structurelles uniques du composé, démontrant sa polyvalence et son impact potentiel dans divers domaines de la recherche scientifique. Le groupe tert-butoxycarbonyl, en particulier, est un groupe fonctionnel précieux en chimie synthétique, offrant à la fois des capacités protectrices et réactives qui peuvent être exploitées dans différents contextes .
Propriétés
IUPAC Name |
2-[5-fluoro-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO4/c1-19(2,3)26-18(25)22-8-6-20(7-9-22)12-13(10-17(23)24)15-5-4-14(21)11-16(15)20/h4-5,11,13H,6-10,12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWICMJBHPMLOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


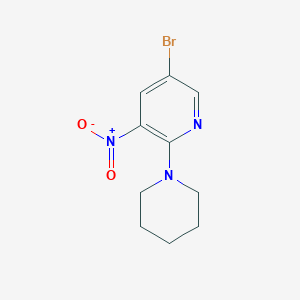

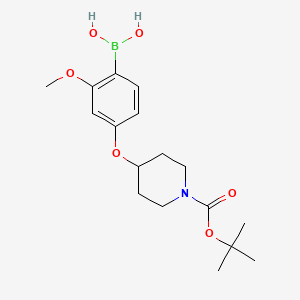


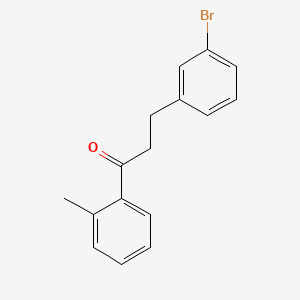
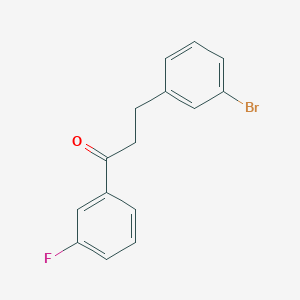
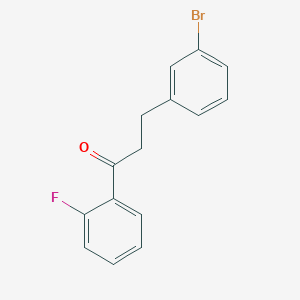

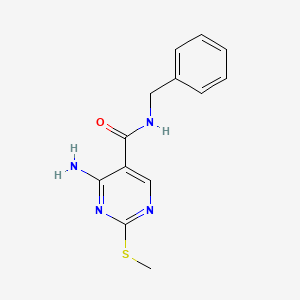
![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)
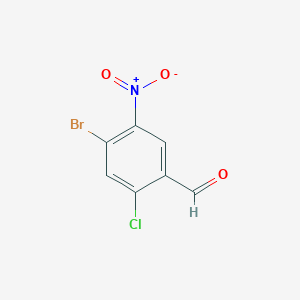
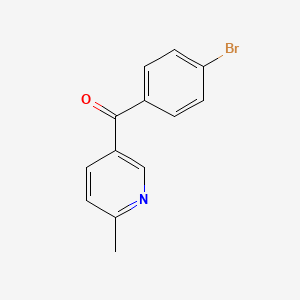
![tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1522368.png)
